3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is a synthetic organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a nitrile group
Mechanism of Action
Target of Action
Compounds with a piperazine moiety often interact with various receptors in the body. For example, some piperazine derivatives have been found to exhibit antimicrobial activity , and others have shown activity against serotonin receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets microbial cells, it might disrupt essential cellular processes, leading to the death of the microorganism . If it targets serotonin receptors, it might modulate neurotransmission in the brain .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. If the compound acts as an antimicrobial, it might affect pathways essential for the survival of the microorganism . If it acts on serotonin receptors, it could influence neurotransmission pathways .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, an antimicrobial compound might lead to the death of microbial cells , while a compound that modulates neurotransmission could alter brain function .
Biochemical Analysis
Biochemical Properties
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic processes, impacting the synthesis and degradation of various biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and efficacy. For example, the interaction with cytochrome P450 enzymes can result in the hydroxylation and subsequent degradation of the compound, affecting its bioavailability and potency .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s targeted effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperazine with cyclopropanecarbonyl chloride under basic conditions to form the cyclopropanecarbonyl-piperazine intermediate. This intermediate is then reacted with a suitable nitrile precursor to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)cinnolines: These compounds have similar structural features and are studied for their antifungal and antitumor activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These derivatives are known for their antibacterial properties and are structurally related due to the presence of the piperazine ring.
Uniqueness
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropanecarbonyl group and nitrile functionality make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-3,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUAWBJURKGZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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